Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Drug Discovery Lipophilicity ADME Properties

This N-Boc-protected isoxazole building block (CAS 253196-37-1) is a precision tool for multi-step synthesis. Unlike the unprotected amine (CAS 253196-38-2), the Boc group ensures stability under basic/nucleophilic conditions, preventing side reactions. The ethyl ester provides an orthogonal handle for selective hydrolysis and amide coupling. LogP ~2.27 (vs ~ -0.2 for free amine) enables CNS drug candidates requiring BBB penetration. A scalable route yields 54%—a >3-fold improvement over alternatives—reducing cost of goods.

Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
CAS No. 253196-37-1
Cat. No. B1311883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate
CAS253196-37-1
Molecular FormulaC12H18N2O5
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(19-14-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16)
InChIKeyXMBGWRAQFDOMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate (CAS 253196-37-1): A Key Isoxazole Building Block for Drug Discovery and Chemical Synthesis


Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate (CAS 253196-37-1) is an N-Boc-protected heterocyclic building block featuring an isoxazole core. This compound is a cornerstone intermediate in medicinal chemistry, serving as a precursor for synthesizing diverse pharmaceutical candidates and complex organic molecules . Its distinctive combination of a Boc-protected amine handle and an ethyl ester moiety makes it a versatile synthon, enabling selective, multi-step synthetic sequences where the Boc group provides stability under basic and nucleophilic conditions while allowing for facile deprotection under mild acid [1].

Why Generic Substitution of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is High-Risk for Reproducible Synthesis


The strategic value of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate lies in its precise molecular architecture, which is not interchangeable with its closest analogs. Generic substitution, particularly with the unprotected amine (CAS 253196-38-2), introduces a free primary amine that is incompatible with a vast array of reaction conditions (e.g., alkylations, acylations, reductive aminations) requiring prior protection, thereby significantly reducing overall synthetic efficiency and yield [1]. Furthermore, the ethyl ester differentiates it from methyl ester analogs (e.g., CAS 1779756-98-7), offering distinct physicochemical properties, including markedly higher lipophilicity (LogP ~2.27 vs. ~1.5) and different solubility profiles, which directly impact reaction kinetics, purification, and downstream handling [2]. These quantitative distinctions underscore that this specific compound is not a commodity but a precision tool for multi-step synthesis.

Quantitative Differentiation Guide for Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate (CAS 253196-37-1)


Enhanced Lipophilicity (LogP) vs. Unprotected Amine Analog Drives Differential Solubility and Permeability

The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its unprotected amine analog (CAS 253196-38-2), indicating greater lipophilicity. This property is critical for predicting solubility, membrane permeability, and overall drug-likeness in early-stage discovery. The target compound's LogP is 2.2669, whereas the unprotected analog's LogP is -0.2 [1][2]. This difference is a primary driver for selecting the protected form when increased cell permeability or altered solubility in organic solvents is required.

Drug Discovery Lipophilicity ADME Properties

Increased Topological Polar Surface Area (TPSA) Impacts Downstream Bioavailability

The Boc protecting group in the target compound adds significant polar surface area compared to the unprotected amine. The topological polar surface area (TPSA) for the target compound is 90.66 Ų, which is higher than the 78.4 Ų TPSA of the unprotected analog (CAS 253196-38-2) [1][2]. This difference influences hydrogen bonding potential and may affect oral bioavailability and blood-brain barrier penetration of final drug candidates synthesized from this intermediate.

Medicinal Chemistry Drug Design Bioavailability

Synthetic Route Yields Differ by Over 3-Fold Based on Precursor Choice

The synthetic yield for this compound is highly dependent on the chosen route. Using ethyl chlorooximidoacetate as a starting material provides a reported yield of approximately 54%, which is significantly higher than the 16% yield obtained when using an alternative route starting from N-Boc-aminopropyne . This stark contrast highlights the critical importance of selecting the correct synthetic pathway for cost-effective procurement and in-house scale-up.

Process Chemistry Synthetic Methodology Yield Optimization

Benchmark Purity Profile from Commercial Sources Establishes Quality Baseline

Commercially available Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is routinely offered with high purity, typically 97% or 98% as determined by HPLC . This is comparable to the purity offered for its unprotected amine analog (e.g., 98% for CAS 253196-38-2) and the methyl ester analog (e.g., 95-98% for CAS 1779756-98-7) . The consistent availability of high-purity material across vendors reduces the risk of impurities interfering with sensitive downstream reactions, making it a reliable choice for complex synthetic sequences.

Quality Control Procurement Analytical Chemistry

High-Impact Application Scenarios for Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate (CAS 253196-37-1) Driven by Quantitative Differentiation


Synthesis of GPR120 Agonists for Metabolic Disease Research

This compound serves as a key intermediate in the synthesis of novel isoxazole derivatives, as exemplified by its use in patent literature (e.g., US2008/4302 A1) [1]. Its incorporation into more complex molecules allows for the exploration of GPR120 agonists, a promising target for treating diabetes mellitus and hyperlipidemia. The Boc-protected amine ensures compatibility with the multi-step synthetic routes required to build these complex drug candidates, where the free amine would lead to unwanted side reactions.

Modular Building Block in Parallel Synthesis for Medicinal Chemistry

The compound's structure, featuring a Boc-protected aminomethyl group and an ethyl ester, provides two distinct and orthogonal reactive handles. This enables its use as a modular building block in parallel synthesis or diversity-oriented synthesis . The ethyl ester can be selectively hydrolyzed to a carboxylic acid for amide coupling, while the Boc group can be removed later to reveal a free amine for further derivatization. This orthogonality, quantified by the stability profile of the Boc group [2], makes it more strategically valuable than an unprotected amine, which would require an additional, lower-yielding protection step.

Development of Central Nervous System (CNS) Drug Candidates

The significantly higher lipophilicity of this compound (LogP ~2.27) compared to its unprotected amine analog (LogP ~ -0.2) makes it a more suitable intermediate for designing drug candidates intended to cross the blood-brain barrier [3]. Medicinal chemists can leverage this increased LogP to improve the passive permeability of final drug molecules, a critical factor in CNS drug discovery.

Scalable Process Development with Optimized Yield Route

Process chemists aiming to scale up the synthesis of complex molecules can prioritize the route using ethyl chlorooximidoacetate, which offers a demonstrated 54% yield, a >3-fold improvement over the alternative route . This quantifiable difference in synthetic efficiency directly translates to lower cost of goods and higher throughput for industrial production of downstream intermediates.

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